Phenylthioacetohydroximic acid
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Overview
Description
Phenylthioacetohydroximic acid is an organosulfur compound and a member of acetohydroximates. It is a conjugate acid of a phenylthioacetohydroximate.
Scientific Research Applications
Environmental Impact and Plant Uptake
Phenylthioacetohydroximic acid has been identified as a significant metabolite in environmental studies, particularly in the context of plant interactions with biocides. Research by Muerdter et al. (2022) found that this compound, along with other metabolites, was significantly increased in Arabidopsis thaliana when exposed to isothiazolinone biocides like benzisothiazolinone (BIT). This study highlights the environmental significance of this compound, demonstrating its role in plant biology and its potential impact on the environmental fate of stormwater compounds (Muerdter, Powers, Chowdhury, Mianecki, & LeFevre, 2022).
Fungicidal Properties
In agricultural and botanical research, this compound has been explored for its fungicidal properties. A study by Zayed, Mostafa, and Farghaly (1966) synthesized (phenylthio)acetohydroxamic acids and tested them against various fungi. They found that these compounds, including this compound, possessed notable fungicidal properties, suggesting their potential use in protecting crops and controlling fungal growth (Zayed, Mostafa, & Farghaly, 1966).
Biochemical and Pharmacological Research
While direct studies on this compound are limited, its structural analogs and derivatives have been the subject of various biochemical and pharmacological investigations. For example, phenylbutyrate, a compound structurally related to this compound, has been studied for its therapeutic applications in disorders like urea cycle disorders, maple syrup urine disease, and type 2 diabetes (Ferriero et al., 2013; Brunetti‐Pierri et al., 2011; Özcan et al., 2006). These studies provide indirect insights into the potential biochemical pathways and mechanisms that this compound might influence.
Properties
CAS No. |
10593-79-0 |
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Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-hydroxy-2-phenylethanethioamide |
InChI |
InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
InChI Key |
IHTJGIKQNHDTSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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